4-[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]-5-METHYL-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol typically involves the condensation reaction between 2-fluorobenzaldehyde and 5-methyl-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like column chromatography or recrystallization are used to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,5-Dimethoxyphenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol
- 4-[(E)-[(4-Fluorophenyl)methylidene]amino]-5-(2-thienyl)-1,2,4-triazole-3-thiol
Uniqueness
4-[(E)-[(2-Fluorophenyl)methylidene]amino]-5-methyl-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKXKUKYVNOSO-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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